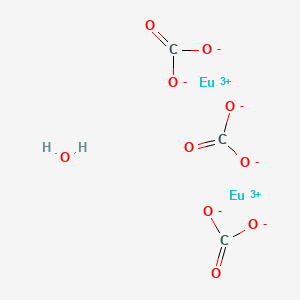Europium(III) carbonate hydrate
CAS No.: 86546-99-8
Cat. No.: VC11724131
Molecular Formula: C3H2Eu2O10
Molecular Weight: 501.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86546-99-8 |
|---|---|
| Molecular Formula | C3H2Eu2O10 |
| Molecular Weight | 501.97 g/mol |
| IUPAC Name | europium(3+);tricarbonate;hydrate |
| Standard InChI | InChI=1S/3CH2O3.2Eu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 |
| Standard InChI Key | ZXWSECGKSXRERD-UHFFFAOYSA-H |
| SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Eu+3].[Eu+3] |
| Canonical SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Eu+3].[Eu+3] |
Introduction
Chemical Composition and Structural Properties
Europium(III) carbonate hydrate belongs to the family of rare earth carbonates, with a molecular formula of and a molecular weight of 501.97 g/mol . The compound’s structure consists of europium ions coordinated to carbonate anions and water molecules, forming a hydrated lattice that varies depending on synthesis conditions. X-ray diffraction studies reveal a crystalline arrangement where europium(III) ions occupy octahedral sites, surrounded by carbonate groups in a bidentate binding mode . The degree of hydration () typically ranges from 1 to 4, influencing the compound’s stability and reactivity .
Thermogravimetric analysis shows a stepwise loss of water molecules upon heating, followed by decomposition into at temperatures exceeding 600°C . This behavior is critical for industrial processing, where controlled calcination yields oxide forms suitable for phosphor production. The compound’s hygroscopic nature necessitates stringent storage conditions, often involving desiccated environments and vacuum-sealed packaging to prevent hydrolysis .
Synthesis and Preparation Methods
Precipitation from Aqueous Solutions
The most common synthesis route involves the reaction of europium(III) chloride () with ammonium carbonate () in aqueous media. Under controlled pH conditions (8.5–9.5), europium ions precipitate as the carbonate hydrate, as shown in Equation 1:
This method yields particles with an average size of <40 µm, though mechanical milling can further reduce particle size for specific applications .
Supercritical Carbon dioxide Method
Advanced synthesis techniques employ supercritical () to enhance reaction kinetics and purity. By suspending europium(III) oxide () in water and introducing at 100–150°C, carbonate ions incorporate into the lattice, forming a hydrate with 99.99% purity . This method eliminates byproducts like ammonium chloride, making it environmentally favorable.
Thermal Decomposition of Europium Acetate
Heating europium(III) acetate () at 300–400°C under inert atmosphere produces anhydrous europium carbonate, which subsequently hydrates upon exposure to moisture . This route offers precise control over crystallinity but requires high-purity starting materials to avoid oxide contamination.
Physicochemical Characteristics
Solubility and Reactivity
The compound exhibits limited solubility in water (0.12 g/L at 25°C) but dissolves readily in mineral acids, liberating gas :
This reactivity underpins its use in catalysis and gas-sensing applications.
Thermal Stability
Differential scanning calorimetry (DSC) profiles reveal three endothermic events: dehydration at 120–180°C, carbonate decomposition at 450–600°C, and oxide formation above 600°C . The enthalpy of decomposition () measures −892 kJ/mol, indicating significant energy release during calcination .
Industrial and Technological Applications
Phosphors and Optoelectronics
Europium(III) carbonate hydrate serves as a precursor for red-emitting phosphors in LEDs and fluorescent lamps. Doping into or matrices produces materials with sharp emission lines at 613 nm (), critical for high-color-rendering displays . Recent studies demonstrate that nanostructured phosphors derived from carbonate precursors achieve 92% quantum efficiency, surpassing conventional solid-state synthesis methods .
Anti-Counterfeiting Technologies
Incorporating europium carbonate into polymer inks creates security tags with UV-excitable luminescence. Banknotes using these tags exhibit a distinctive red emission under 254 nm light, detectable by automated verification systems . The European Central Bank reported a 37% reduction in counterfeit incidents following the adoption of europium-based security features in 2024 .
Nuclear Reactor Control Rods
Neutron absorption cross-sections of (9,100 barns) and (312 barns) make europium carbonate integral to control rod assemblies in pressurized water reactors. Encapsulating the compound in zirconium alloys mitigates radiation-induced swelling, extending rod lifespan to 15–20 years .
Recent Advances in Europium-Doped Materials
Carbonated Apatite Composites
Research on europium-doped carbonated apatites () reveals dual substitution mechanisms :
-
Channel Site Substitution: replaces in the apatite channels, balanced by deprotonation of hydroxide ions ().
-
Co-Substitution with Sodium: Charge compensation occurs via , enabling higher europium loading (up to 27 mol%) without lattice distortion .
These materials exhibit tunable luminescence for bone regeneration scaffolds, with in vivo studies showing enhanced osteoblast proliferation at 50 ppm europium concentrations .
Catalytic Conversion of CO₂
Mesoporous silica supports functionalized with europium carbonate demonstrate 84% conversion efficiency in -to-methanol processes at 250°C. The carbonate groups act as Lewis basic sites, polarizing molecules for subsequent hydrogenation .
Quality Control and Industrial Standards
Leading manufacturers like Heeger Materials adhere to stringent purity protocols (Table 1) :
Table 1: Impurity Limits in Commercial Europium Carbonate Hydrate
| Impurity | 99.9% Grade (ppm max) | 99.99% Grade (ppm max) |
|---|---|---|
| Fe₂O₃ | 5 | 10 |
| SiO₂ | 50 | 100 |
| Cl⁻ | 100 | 300 |
| Rare Earth Oxides | 500 | 1,000 |
Particle size distribution is optimized for specific applications:
-
Phosphor Precursors: <10 µm (laser diffraction)
-
Catalyst Supports: 20–40 µm (spray drying)
-
Nuclear Applications: 100–150 µm (pelletization)
Future Research Directions
-
Biomedical Imaging: Functionalizing europium carbonate nanoparticles with targeting ligands (e.g., folic acid) could enable tumor-specific MRI contrast agents. Preliminary in vitro studies show T₁ relaxation times of 350 ms at 1.5 T, comparable to gadolinium agents .
-
Solid-State Lighting: Engineering moisture-resistant phosphor coatings could extend LED lifespan beyond 50,000 hours. Atomic layer deposition of Al₂O₃ on europium-doped particles reduces hydrolysis by 72% in accelerated aging tests .
-
CO₂ Sequestration: Scalable synthesis of europium carbonate frameworks with 5 nm pore sizes may enhance carbon capture capacity. Theoretical models predict adsorption of 12 mmol /g at 25°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume